molecular formula C20H13BrF3N3S B2411340 2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine CAS No. 1223930-33-3

2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine

Cat. No.: B2411340
CAS No.: 1223930-33-3
M. Wt: 464.3
InChI Key: AMANTIDMIRDTJD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C20H13BrF3N3S and its molecular weight is 464.3. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-bromophenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3N3S/c21-16-6-4-14(5-7-16)17-11-18-19(25-8-9-27(18)26-17)28-12-13-2-1-3-15(10-13)20(22,23)24/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANTIDMIRDTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine, with the CAS number 1223930-33-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, mechanisms of action, and related pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C20H13BrF3N3S
  • Molecular Weight : 464.3 g/mol

The compound features a pyrazolo[1,5-a]pyrazine core substituted with a bromophenyl and a trifluoromethylbenzyl thioether group, which may influence its biological activity.

Anticancer Activity

Recent studies indicate that compounds containing pyrazolo[1,5-a]pyrazine moieties exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown promising cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Apoptosis Induction : Research has demonstrated that similar compounds can trigger apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9) and modulation of key apoptotic proteins such as p53 and Bax .
    • Autophagy Activation : Compounds in this class have also been shown to promote autophagy, which is linked to increased formation of autophagosomes and inhibition of mTOR pathways .
  • Case Studies :
    • A study involving pyrazolo derivatives indicated that certain compounds exhibited stronger cytotoxicity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compound increased apoptosis markers significantly while having a reduced effect on normal breast cells (MCF-10A) .

Other Biological Activities

In addition to anticancer properties, pyrazolo compounds have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.
  • Anti-inflammatory Effects : Pyrazolo compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways.

Data Table: Biological Activity Overview

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisCaspase activation
Triggers autophagymTOR inhibition
AntimicrobialInhibitory effects on bacteriaUnknown
Anti-inflammatoryReduction in inflammatory markersCytokine modulation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine, exhibit significant anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that certain pyrazole derivatives could effectively inhibit the growth of various cancer cell lines, suggesting that modifications to the pyrazolo structure can enhance anticancer efficacy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components can interact with microbial enzymes or cellular targets, disrupting vital processes.

  • Case Study : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs displayed potent antibacterial effects, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The incorporation of specific substituents can modulate inflammatory pathways.

  • Case Study : In vivo studies demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in animal models, thus supporting their use in treating inflammatory disorders .

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